molecular formula C18H20N2O2S B216424 N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B216424
M. Wt: 328.4 g/mol
InChI Key: KDTQOMAOBSLHNK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, commonly known as DMT, is a psychoactive compound that has been used for centuries in traditional spiritual practices. DMT is a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use. However, recent scientific research has shown promising results for the potential therapeutic applications of DMT.

Mechanism of Action

DMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to changes in neural activity and altered states of consciousness. DMT is also metabolized quickly, with a half-life of only a few minutes, which may contribute to its intense and short-lived effects.
Biochemical and Physiological Effects:
DMT has been shown to induce profound alterations in perception, including vivid visual hallucinations and altered sense of time and self. These effects are often described as mystical or spiritual in nature. DMT has also been shown to increase heart rate, blood pressure, and body temperature, and can cause nausea and vomiting.

Advantages and Limitations for Lab Experiments

DMT has several advantages for laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of dosing and timing. However, its Schedule I classification and potential for abuse make it difficult to obtain and use in research.

Future Directions

Future research on DMT may focus on its potential therapeutic applications, including its use in treating depression, anxiety, and addiction. Additionally, further research is needed to understand the mechanisms underlying its effects on perception and consciousness. Studies may also investigate the potential for DMT to induce neuroplasticity and enhance cognitive function.

Synthesis Methods

DMT is synthesized from tryptamine, an amino acid derivative, and N,N-dimethyltryptamine (DMT). The synthesis involves a series of chemical reactions, including the addition of a phenyl group and a carbothioamide group to the tryptamine molecule.

Scientific Research Applications

DMT has been studied for its potential therapeutic applications, including treatment for depression, anxiety, and addiction. Research has also shown that DMT may have anti-inflammatory and neuroprotective properties.

properties

Product Name

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C18H20N2O2S/c1-21-15-7-8-17(22-2)16(11-15)19-18(23)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,23)

InChI Key

KDTQOMAOBSLHNK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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